Product packaging for Albendazole Oxide(Cat. No.:CAS No. 122063-20-1)

Albendazole Oxide

Cat. No.: B3418277
CAS No.: 122063-20-1
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-UHFFFAOYSA-N
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Description

Albendazole S-oxide is a sulfoxide. It is functionally related to an albendazole.
Albendazole oxide has been reported in Penicillium solitum and Penicillium crustosum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to parent cpd;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3S B3418277 Albendazole Oxide CAS No. 122063-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057768
Record name Albendazole oxide
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Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name albendazole S-oxide
Source Human Metabolome Database (HMDB)
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CAS No.

54029-12-8, 122063-20-1, 122063-21-2
Record name (±)-Albendazole sulfoxide
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Record name (-)-Albendazole sulfoxide
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Record name (+)-Albendazole sulfoxide
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Record name Albendazole oxide [INN:BAN]
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Record name Albendazole oxide
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Record name Albendazole oxide
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Record name methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate
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Record name ALBENDAZOLE OXIDE
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Metabolic Pathways and Biotransformation of Albendazole to Albendazole Oxide

In Vivo Formation and Species-Specific Metabolic Differences

The conversion of albendazole (B1665689) to albendazole sulfoxide (B87167) is a critical step that dictates the drug's systemic availability and therapeutic action. This oxidation process is catalyzed by specific enzyme systems, with notable variations observed across different host species.

The sulfoxidation of albendazole to albendazole sulfoxide is a complex enzymatic reaction mediated by both Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) wikipedia.org, nih.gov, researchgate.net, tandfonline.com, doi.org. In human liver microsomes, CYP enzymes, particularly CYP3A4, are considered the major contributors to this biotransformation, accounting for approximately 70% of albendazole sulfoxide production. FMOs, specifically FMO3, also play a significant role, contributing around 30% nih.gov, researchgate.net. Other CYP isoforms, such as CYP1A1 and CYP1A2, have also been implicated in human albendazole metabolism wikipedia.org, researchgate.net, scielo.br, nih.gov.

In contrast, studies in rat liver microsomes suggest a different enzymatic preference. While some research indicates CYP enzymes like CYP2C6 and CYP2A1 are involved, other findings propose that sulfoxidation in rat liver is primarily catalyzed by FMOs, rather than CYP-dependent monooxygenases wikipedia.org, scielo.br, nih.gov. These species-specific differences in enzyme involvement highlight the complex interplay of hepatic enzymes in drug metabolism.

Table 1: Key Enzymes Involved in Albendazole Sulfoxidation

EnzymeSpeciesPrimary Role/ContributionReferences
CYP3A4HumanMajor contributor to sulfoxidation; metabolizes (+)-ABZSO wikipedia.org, nih.gov, researchgate.net, nih.gov, scielo.br
CYP1A1HumanInvolved in sulfoxidation wikipedia.org, researchgate.net
CYP1A2HumanInvolved in sulfoxidation; potential role in ASOX to ASON scielo.br, nih.gov
CYP2C6RatInvolved in sulfoxidation; favors (-)-ASOX wikipedia.org, scielo.br
CYP2A1RatInvolved in sulfoxidation; favors (-)-ASOX wikipedia.org, scielo.br
FMOHumanContributes approximately 30% to sulfoxidation nih.gov
FMO3HumanAssociated with (-)-ABZSO formation researchgate.net, scielo.br
FMORatSuggested as primary enzyme for sulfoxidation in rat liver microsomes nih.gov

Albendazole sulfoxide exists as a pair of enantiomers: R-(+) and S-(−). The formation of these enantiomers is not always equal, exhibiting enantioselectivity that varies across species. In humans, the R-(+) enantiomer is produced in greater quantities, with plasma area under the curve (AUC) ratios typically around 80:20 for R-(+):S-(−) wikipedia.org. This preferential formation and accumulation of the R-(+) enantiomer in humans and dogs leads to higher systemic exposure to this more pharmacologically active form wikipedia.org, nih.gov, nih.gov, tandfonline.com. Studies indicate that FMO enzymes tend to favor the production of the R-(+) enantiomer, while CYP enzymes, particularly in rats, may favor the S-(−) enantiomer wikipedia.org, scielo.br. In rats, the enantiomeric ratio can even reverse, with the S-(−) enantiomer being formed in greater amounts, leading to a lower (+):(−) ratio in plasma compared to humans and dogs tandfonline.com. Nutritional status, such as protein restriction, has also been shown to influence this enantioselectivity in animal models researchgate.net. The R-(+) enantiomer is considered to possess greater pharmacological activity and a longer half-life in the bloodstream wikipedia.org.

Table 2: Species-Specific Albendazole Sulfoxide Enantiomer Ratios and Accumulation

Species(+)-ASOX : (-)-ASOX Ratio (AUC or Plasma)Primary Enantiomer AccumulationReferences
Human80:20 (AUC)(+) enantiomer wikipedia.org, nih.gov, nih.gov, tandfonline.com
Dog70:30 (AUC)(+) enantiomer tandfonline.com
Rat41:59 (AUC)(-) enantiomer (initially) tandfonline.com
RatS-(-)-ABZ-SO formed in greater amounts (in control animals)N/A (focus on formation) researchgate.net
Gorilla>1(+) enantiomer researchgate.net

Albendazole sulfoxide, the primary active metabolite, is further metabolized in the liver to albendazole sulfone (ABZSO2). This conversion is primarily mediated by CYP enzymes, including CYP3A4 and potentially CYP2C enzymes in humans wikipedia.org, drugbank.com, ontosight.ai, researchgate.net, nih.gov. Albendazole sulfone is considered an inactive metabolite with significantly reduced anthelmintic activity compared to albendazole sulfoxide wikipedia.org, nih.gov. The metabolic pathway can extend further, with albendazole sulfone being converted to other inactive metabolites, such as albendazole 2-aminosulfone wikipedia.org, researchgate.net. Repeated administration of albendazole can induce hepatic drug-metabolizing enzymes, potentially enhancing the conversion of albendazole sulfoxide to albendazole sulfone, leading to lower plasma levels of the sulfoxide and higher levels of the sulfone over time inchem.org.

The metabolic fate of albendazole exhibits significant interspecies variability, particularly in terms of absorption and the relative proportions of metabolites. Oral absorption of albendazole is generally poor in humans (1-5%), contrasting with higher absorption rates in animals like rats and mice (20-30%) and even higher in ruminants such as cattle and sheep (up to 50%) wikipedia.org, nih.gov.

Despite these absorption differences, the fundamental metabolic pathways—oxidation to sulfoxide and then to sulfone—are conserved across species including humans, rats, mice, cattle, and sheep inchem.org. However, the ratios of these metabolites can differ. For instance, the albendazole sulfoxide to albendazole sulfone concentration ratio is generally smaller in gorillas compared to humans, rats, dogs, and cattle, but similar to sheep and goats researchgate.net. The enantiomeric composition of albendazole sulfoxide also varies considerably, as discussed in section 1.1.2, impacting the systemic exposure to the active R-(+) enantiomer tandfonline.com.

Pharmacological Actions and Efficacy of Albendazole Oxide

Molecular Mechanisms of Action in Target Organisms

Albendazole (B1665689) oxide exerts its antiparasitic effects through several distinct molecular mechanisms, targeting essential cellular functions in helminths and protozoa.

Microtubule Polymerization Inhibition via β-Tubulin Binding

A primary mechanism of action for albendazole oxide involves its selective binding to β-tubulin, a crucial protein subunit essential for the formation and stability of microtubules wikipedia.orgdrugbank.comdrugcentral.org. By binding to the colchicine-sensitive site of β-tubulin, this compound inhibits the polymerization of tubulin into microtubules wikipedia.orgdrugcentral.org. This disruption of the microtubule network is particularly detrimental to parasites, as microtubules play vital roles in maintaining cell shape, intracellular transport, and cell division wikipedia.orgnih.gov. The affinity for parasite β-tubulin is notably higher than for mammalian β-tubulin, contributing to the drug's selective toxicity wikipedia.orgnih.gov.

Disruption of Glucose Uptake and Energy Metabolism in Helminths

The inhibition of microtubule polymerization by this compound leads to a cascade of metabolic disruptions in helminths. Specifically, it impairs the uptake and transport of glucose, a critical energy source for these parasites wikipedia.orgdrugbank.comijraset.comncats.io. This interference depletes the parasites' glycogen (B147801) stores, thereby limiting their energy production wikipedia.orgncats.io. Furthermore, this compound can inhibit key metabolic enzymes, such as fumarate (B1241708) reductase, which are integral to the parasite's energy-generating pathways like the Krebs cycle wikipedia.orgdiva-portal.org. The resulting diminished ATP production immobilizes the parasite, ultimately leading to its death wikipedia.orgdrugbank.com.

Induction of Oxidative Stress and DNA Damage in Protozoa (e.g., Giardia duodenalis)

In protozoan parasites like Giardia duodenalis, this compound has been shown to induce oxidative stress by promoting the formation of reactive oxygen species (ROS) ncats.iousp-pqm.orgacs.orgnih.gov. This increase in ROS levels can lead to significant damage to cellular biomolecules, including DNA ncats.ioacs.org. Studies have reported the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) adducts and DNA degradation, indicating direct nucleic acid damage ncats.ioacs.org. This oxidative damage is often accompanied by the phosphorylation of histone H2AX, a marker of DNA double-strand breaks ncats.io.

Initiation of Apoptotic-like Events in Parasitic Cells

The cellular damage induced by this compound, particularly oxidative stress and DNA damage, can trigger programmed cell death pathways in parasitic cells ncats.ioacs.org. Observations include the exposure of phosphatidylserine (B164497) on the parasite's surface, a hallmark of early apoptosis ncats.io. Furthermore, cell cycle arrest at the G2/M phase, coupled with DNA damage, can ultimately lead to apoptotic-like events and cell death in susceptible parasites ncats.iodiva-portal.orgacs.org.

Antiparasitic Efficacy in Systemic Infections

This compound (ricobendazole) exhibits broad-spectrum anthelmintic activity against a wide range of parasitic infections, including those affecting systemic tissues diva-portal.org. Its efficacy has been demonstrated against various nematodes, cestodes, and trematodes diva-portal.org. For instance, it is effective against intestinal nematode infections such as ascariasis, hookworm infections, and trichuriasis wikipedia.orgijraset.com. Its ability to inhibit microtubule polymerization and disrupt energy metabolism makes it effective against tissue-dwelling parasites like those causing cystic echinococcosis and neurocysticercosis wikipedia.orgdrugbank.com.

Research has also explored novel formulations to enhance the delivery and efficacy of albendazole and its metabolites. For example, nanocrystalline formulations have shown improved oral bioavailability and increased efficacy in inhibiting parasitic cysts, such as in hepatic alveolar echinococcosis in animal models. Studies evaluating the effects of albendazole-loaded sulfonated graphene oxide on Echinococcus granulosus protoscoleces in vitro demonstrated enhanced lethality compared to albendazole alone.

Table 1: Key Molecular Mechanisms of this compound

MechanismTarget Organism TypeKey EffectCited References
β-Tubulin Polymerization InhibitionHelminths, ProtozoaBinds to β-tubulin, preventing microtubule assembly, leading to loss of cellular structure and function. wikipedia.orgdrugbank.comdrugcentral.org
Glucose Uptake and Energy Metabolism DisruptionHelminthsImpairs glucose transport, depletes glycogen stores, inhibits metabolic enzymes (e.g., fumarate reductase), leading to ATP depletion. wikipedia.orgdrugbank.comncats.iodiva-portal.org
Cell Cycle Arrest and Mitotic Spindle DisruptionParasitesArrests cell cycle at G2/M phase, disrupts mitotic spindle formation, impairing cell division. ncats.iodiva-portal.orgnih.gov
Oxidative Stress and DNA DamageProtozoa (Giardia)Induces ROS formation, leading to DNA damage (8-OHdG adducts, degradation) and protein carbonylation. ncats.ioacs.orgnih.gov
Induction of Apoptotic-like EventsParasitesTriggers programmed cell death pathways, evidenced by phosphatidylserine exposure and DNA damage. ncats.iodiva-portal.orgacs.org

Compound List:

Albendazole

this compound (Ricobendazole, Albendazole sulfoxide)

Albendazole sulfone

β-tubulin

Fumarate reductase

Reactive oxygen species (ROS)

8-hydroxy-2'-deoxyguanosine (8-OHdG)

Phosphatidylserine

Pharmacokinetic and Pharmacodynamic Characterization of Albendazole Oxide

Mechanisms of Drug Resistance and Strategies to Overcome Them

Innovative Approaches to Combat Resistance

Addressing anthelmintic and antiparasitic drug resistance requires multifaceted strategies that go beyond conventional therapeutic approaches. Recent research has highlighted several innovative avenues, including the use of resistance modulators, advanced drug delivery systems, combination therapies, and molecular tools to elucidate resistance mechanisms.

Co-Administration with Resistance Modulators (e.g., Antioxidants, Enzyme Inhibitors)

Certain cellular processes, such as oxidative stress and the activity of specific enzymes, can play a role in the development or manifestation of drug resistance. For instance, studies in Giardia duodenalis have indicated that albendazole-resistant strains exhibit an upregulation of antioxidant enzymes researchgate.net. This suggests that parasites may employ antioxidant responses to counteract the cytotoxic effects of albendazole (B1665689), which can include the generation of reactive oxygen species (ROS) nih.govnih.gov.

The co-administration of albendazole oxide (or albendazole) with antioxidants, such as N-acetylcysteine (NAC), has shown promise in mitigating these effects. NAC has been demonstrated to revert the cytotoxic effects and ROS generation induced by albendazole in susceptible cells nih.gov. This approach aims to restore the parasite's susceptibility by neutralizing the protective antioxidant mechanisms or by re-sensitizing the cells to the drug's oxidative stress-inducing properties. While specific studies focusing solely on this compound as the target compound in this context are limited, the principles derived from albendazole research are directly applicable due to the metabolic relationship.

Development of Novel Drug Delivery Systems to Enhance Efficacy and Overcome Resistance

The physicochemical properties of albendazole, such as its low water solubility, can limit its bioavailability and therapeutic efficacy, potentially contributing to treatment failures that may be misinterpreted as resistance. Novel drug delivery systems, particularly those employing nanotechnology, offer a promising strategy to overcome these limitations and enhance the drug's performance against resistant strains.

For example, studies have shown that albendazole-loaded zinc oxide nanoparticles (ALB ZnO NPs) significantly reduced the IC50 value in cancer cell lines compared to free albendazole, indicating increased potency researchgate.net. Similarly, nanostructured lipid carriers (NLCs) of albendazole demonstrated a substantial increase in prophylactic efficacy against hydatid cysts compared to the free drug nih.gov.

Table 1: Comparative Efficacy of Albendazole Nanoformulations vs. Free Albendazole

Drug Delivery SystemEfficacy MetricValue (Free Albendazole)Value (Albendazole Nanoformulation)Reference
ALB ZnO NPsIC50 (MCF-7 cells)84.85 μg/mL43.35 μg/mL researchgate.net
ABZ-NLCProphylactic Efficacy38.53%92.45% nih.gov

These findings suggest that by improving the pharmacokinetic profile and cellular uptake of albendazole, nano-drug delivery systems can enhance its effectiveness, potentially bypassing or mitigating certain resistance mechanisms.

Exploration of Combination Therapies

Combining this compound (or albendazole) with other therapeutic agents represents another significant strategy to combat drug resistance. Combination therapies can achieve synergistic effects, resensitize resistant cells to existing drugs, or target multiple pathways simultaneously, thereby reducing the likelihood of resistance development.

In cancer research, albendazole has been investigated in combination with chemotherapeutic agents like bortezomib, 5-fluorouracil (B62378) (5-FU), and oxaliplatin (B1677828). For instance, albendazole has been shown to resensitize bortezomib-resistant multiple myeloma cells by inhibiting the nuclear factor kappa-B (NF-κB) pathway and reducing the population of drug-resistant cancer stem cells researchgate.net. Similarly, albendazole has demonstrated synergy with 5-FU and oxaliplatin in colon cancer cells, overcoming resistance through the inhibition of specific cellular targets like RNF20 and Eg5 nih.gov.

In the context of parasitic infections, combinations of albendazole with mebendazole (B1676124) (MBZ) or praziquantel (B144689) (PZQ) have shown enhanced protoscolicidal activity in in vitro studies against hydatid cysts nih.govmdpi.com. These combinations suggest a potential for improved efficacy against parasites that may have developed partial resistance to albendazole alone.

Table 2: Albendazole Combination Therapies for Overcoming Resistance

Combination TherapyOutcome/MechanismResistance OvercomeReference
Albendazole + BortezomibResensitization to bortezomib, inhibition of NF-κB, reduction of cancer stem cellsBortezomib resistance researchgate.net
Albendazole + 5-FU/OxaliplatinSynergy, sensitization to 5-FU/oxaliplatin, inhibition of RNF20 and Eg55-FU and oxaliplatin resistance nih.gov
Albendazole + Mebendazole (MBZ)Enhanced protoscolicidal rate (89% at 1 mg/mL, 120 min)Enhanced efficacy against hydatid cyst protoscolices nih.gov
Albendazole + Praziquantel (PZQ)Enhanced protoscolicidal rate (73.3% at 1 mg/mL, 120 min)Enhanced efficacy against hydatid cyst protoscolices nih.gov

These findings underscore the potential of strategic drug combinations to broaden the therapeutic spectrum and restore or enhance the efficacy of albendazole against resistant pathogens.

Gene Editing and RNA Interference (RNAi) Studies to Elucidate Resistance Mechanisms

Understanding the molecular basis of albendazole resistance is crucial for developing targeted strategies. Techniques such as RNA interference (RNAi) and gene editing allow researchers to systematically investigate the role of specific genes in drug resistance.

In parasitic nematodes like Haemonchus contortus, resistance to albendazole is primarily linked to single nucleotide polymorphisms (SNPs) in the β-tubulin gene. However, evidence suggests that drug resistance is a multifactorial phenomenon involving altered gene expression and RNA interactions frontiersin.orgnih.gov. Studies utilizing RNAi have been instrumental in identifying genes associated with albendazole sensitivity. For instance, the silencing of the GCY-12 gene in H. contortus through RNAi led to an increased sensitivity of the parasite to albendazole frontiersin.orgnih.govresearchgate.net. This suggests that GCY-12 may play a role in regulating pathways that confer resistance, potentially by affecting ion channel function or intracellular drug concentrations.

Table 3: Role of RNA Interference (RNAi) in Elucidating Albendazole Resistance Mechanisms

Target GeneOrganism/ParasiteRNAi Effect on SensitivityMechanism ImplicationReference
GCY-12Haemonchus contortusIncreased sensitivityPotential role in drug response pathways, ion channel function, or intracellular drug concentration frontiersin.org, nih.gov, researchgate.net

These molecular approaches provide critical insights into the complex mechanisms of resistance, paving the way for the development of novel therapeutic interventions that target these specific pathways or genes.

Compound List

this compound (Albendazole sulfoxide)

Albendazole

Albendazole sulfone

Bortezomib

5-Fluorouracil (5-FU)

Oxaliplatin

Ivermectin

Diethylcarbamazine

Praziquantel

Mebendazole

N-acetylcysteine (NAC)

Interactions with Other Xenobiotics and Endogenous Systems

Potential Pharmacodynamic Interactions

Modulation of Host Enzyme Systems by Albendazole (B1665689) Oxide

Albendazole oxide, also known as albendazole sulfoxide (B87167) (ABZSO), is the primary active metabolite of albendazole and plays a crucial role in its anthelmintic efficacy. Beyond its direct action against parasites, this compound, along with its parent compound, can interact with and modulate various host enzyme systems, particularly those involved in xenobiotic metabolism. The Cytochrome P450 (CYP) superfamily of enzymes is a key focus of these interactions, as these enzymes are responsible for the metabolism of a vast array of endogenous and exogenous compounds, including drugs.

Research indicates that both albendazole (ABZ) and this compound (ABZSO) can exhibit inhibitory and inductive effects on different CYP isoforms. These interactions are complex and can vary depending on the specific CYP enzyme, the species studied, and whether the effects are observed in vitro or in vivo.

Interactions with Cytochrome P450 Enzymes

Studies have investigated the impact of albendazole and its metabolites on various CYP enzymes, including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

CYP1A2 Inhibition and Induction: Albendazole and this compound have been shown to inhibit CYP1A2 activity, with reported IC50 values indicating varying degrees of potency. For instance, in studies involving combinations with other anthelmintics, albendazole-mebendazole combinations showed an IC50 of 9.4 μM for CYP1A2, while albendazole sulfoxide-oxantel pamoate had an IC50 of 13.1 μM. The combination of albendazole plus oxantel (B1663009) pamoate demonstrated a significant increase in CYP1A2 inhibition, with an IC50 of 3.1 μM compared to albendazole alone. asm.orgnih.gov Conversely, other research has identified albendazole as an inducer of CYP1A1/2 activity in rat liver microsomes, noting an increase in protein content and specific enzyme activities like 7-ethoxyresorufin (B15458) O-deethylase (EROD) and 7-benzyloxyresorufin O-dearylase (BROD) following administration. agriculturejournals.czresearchgate.net This dual effect—inhibition and induction—highlights the complex regulatory role albendazole and its oxide can play in host enzyme systems.

CYP2C9 and CYP2C19 Modulation: Evidence suggests that albendazole and its metabolites can interact with CYP2C9 and CYP2C19. For example, mebendazole (B1676124) and oxantel pamoate moderately inhibited CYP2C9, with combinations of albendazole and other drugs showing varying effects. asm.org Studies have also identified CYP2C19 as a major enzyme responsible for the metabolism of fenbendazole (B1672488), and while direct data for this compound's interaction with CYP2C19 is less prominent in the provided search results, its role in drug metabolism pathways suggests potential interactions. asm.org

CYP2D6 and CYP3A4 Interactions: Albendazole sulfoxide has been implicated in interactions with CYP3A4. Cimetidine, a known CYP3A4 inhibitor, increases albendazole sulfoxide concentrations by inhibiting its breakdown via CYP3A4, thereby prolonging its half-life. wikipedia.org Furthermore, research indicates that albendazole sulfoxide-mebendazole combinations can inhibit CYP3A4, with an IC50 of 29.1 μM. asm.org

CYP1A1 Inhibition: Both albendazole and albendazole sulfoxide have demonstrated significant potency in inhibiting CYP activities, including those measured in rat and mouflon hepatic microsomes. Specifically, they inhibited ethoxyresorufin O-deethylase (EROD) and benzyloxyresorufin O-dearylase (BROD) activities. researchgate.netnih.gov

Modulation of Other Host Enzymes

Beyond the CYP system, albendazole and its metabolites can influence other host enzymes.

Flavin-Containing Monooxygenase (FMO): Albendazole is metabolized by both CYP450 oxidases and flavin-containing monooxygenases (FMOs). wikipedia.org Specifically, FMO3 is identified as a key enzyme in the metabolism of albendazole in rats, and its activity can be reduced in disease states, potentially leading to altered albendazole pharmacokinetics. nih.gov Studies in sheep liver microsomes have also highlighted the participation of FMO systems in the S-oxidation of albendazole to albendazole sulfoxide. conicet.gov.ar

Glutathione (B108866) S-Transferase (GST): Research suggests that albendazole, possibly through its active metabolite albendazole sulfoxide, can inhibit glutathione S-transferase (GST) activity. GST is a Phase II enzyme involved in the detoxification of xenobiotics and reactive oxygen species. The observed decrease in GST activity implies a potential disruption in the host's detoxification pathways. tandfonline.com

Species-Specific Differences

Significant species-specific differences in the modulation of host enzyme systems by albendazole and its metabolites have been observed. For instance, studies comparing rats and mouflons (Ovis musimon) found that the extent of CYP inhibition by albendazole and albendazole sulfoxide was significantly higher in mouflons than in rats. researchgate.netnih.gov This underscores the importance of conducting enzyme interaction studies in target animal species to accurately predict potential drug-drug interactions and toxicological consequences. nih.gov

Summary of Enzyme Interactions

The following table summarizes some of the observed interactions of albendazole and its oxide with host enzyme systems, based on available in vitro and in vivo data.

Enzyme SystemInteraction TypeObserved EffectSpecies/SystemReference
CYP1A2 InhibitionIC50 values: 9.4 μM (ABZ-MEB combo), 13.1 μM (ABZSO-OXA combo), 3.1 μM (ABZ-OXA combo). asm.orgnih.govIn vitro (Recombinant CYP) asm.orgnih.gov
InductionIncreased CYP1A1/2 protein and EROD/BROD activity.Rat liver microsomes agriculturejournals.czresearchgate.net
CYP1A1 InhibitionSignificant potency in inhibiting EROD and BROD activities.Rat & Mouflon microsomes researchgate.netnih.gov
CYP2C9 InhibitionModerate inhibition by mebendazole and oxantel pamoate; combinations showed varying effects.In vitro (Recombinant CYP) asm.org
CYP2C19 MetabolismIdentified as a major enzyme for fenbendazole metabolism; potential for interaction with this compound.Human liver microsomes asm.org
CYP3A4 InhibitionCimetidine inhibits ABZSO breakdown via CYP3A4. ABZSO-MEB combo showed IC50 of 29.1 μM.In vitro, Human asm.orgwikipedia.org
CYP2J2 MetabolismPrimarily catalyzes albendazole hydroxylation.Human liver microsomes asm.org
FMO (general) MetabolismInvolved in the S-oxidation of albendazole to albendazole sulfoxide.Various wikipedia.orgconicet.gov.ar
FMO3 MetabolismActivity reduced in disease models, affecting ABZ metabolism.Rat liver nih.gov
Glutathione S-Transferase (GST) InhibitionAlbendazole (likely via ABZSO) significantly decreased GST activity.Rat hepatocytes tandfonline.com

Note: The table primarily reflects interactions involving albendazole and its active metabolite, albendazole sulfoxide (this compound). Data for specific interactions of this compound as a distinct entity are often extrapolated from studies on albendazole or albendazole sulfoxide.

Compound List:

Albendazole (ABZ)

this compound (Albendazole sulfoxide, ABZSO, Ricobendazole)

Albendazole sulfone (ABZSOO)

Mebendazole (MEB)

Oxantel pamoate (OXA)

Cimetidine

Dexamethasone

Grapefruit

Levamisole

Praziquantel (B144689)

Phenytoin

Carbamazepine

Phenobarbital

Ritonavir

Chloramphenicol

Chlorpromazine

Chlorzoxazone

Cilostazol

Cinacalcet

Cinnarizine

Cinoxacin

Cannabidiol

Capmatinib

Capsaicin

Carisoprodol

Carmustine

Carvedilol

Cefradine

Beclomethasone dipropionate

Belinostat

Belzutifan

Bendamustine

Benzbromarone

Benzocaine

Benzyl alcohol

Deflazacort

Delavirdine

Desipramine

Desvenlafaxine

Dexfenfluramine

Ceritinib

Abametapir

Abatacept

Abemaciclib

Abiraterone

Abrocitinib

Acalabrutinib

Asenapine

Astemizole

Asunaprevir

Atazanavir

Avacopan

Avanafil

Axitinib

Azathioprine

Bimekizumab

Binimetinib

Boceprevir

Bortezomib

Bifonazole

Bexarotene

Betaxolol

Bicalutamide

Synthesis, Characterization, and Analytical Methodologies for Albendazole Oxide

Synthetic Routes and Chemical Transformations

The creation of albendazole (B1665689) oxide and its derivatives is primarily achieved through controlled chemical reactions, focusing on oxidation and subsequent modifications.

The most direct route to albendazole sulfoxide (B87167) is the selective oxidation of the sulfide (B99878) group in the parent albendazole molecule. researchgate.netacs.org This transformation can be accomplished using various oxidizing agents. Common laboratory-scale methods employ reagents such as hydrogen peroxide (H₂O₂) in a glacial acetic acid medium. google.comacs.orgekb.eg This reaction is typically performed at controlled temperatures to prevent over-oxidation to the inactive albendazole sulfone. acs.orgekb.egnih.gov Other oxidizing agents like sodium periodate (B1199274) (NaIO₄) and meta-chloroperbenzoic acid (m-CPBA) have also been successfully used. nih.gove-journals.instudylib.netjmcs.org.mx For instance, using m-CPBA in dichloromethane (B109758) can yield albendazole sulfone, while Oxone in aqueous methanol (B129727) can produce the desired albendazole sulfoxide. e-journals.inijisrt.com The reaction conditions, including temperature, solvent, and the choice of oxidant, are crucial for achieving a high yield and purity of the target compound while minimizing the formation of the sulfone byproduct. nih.gov

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the oxidation of albendazole. researchgate.netias.ac.in A notable approach involves using hydrogen peroxide as the oxidant with water as the solvent, which is a clean, safe, and operationally simple method that produces high yields at room temperature. researchgate.netias.ac.in Another eco-friendly strategy utilizes H₂O₂ in acetic acid, which is also considered a fast reaction with a high yield. acs.orged.gov These methods avoid the use of hazardous organic solvents and toxic reagents, reducing the environmental impact of the synthesis. researchgate.netias.ac.in

Albendazole sulfoxide is a chiral molecule, existing as two enantiomers, (+)-(R)-albendazole sulfoxide and (-)-(S)-albendazole sulfoxide, due to the stereogenic center at the sulfur atom. nih.govscienceopen.com The biological activity and pharmacokinetic profiles of these enantiomers can differ significantly. nih.gov Consequently, methods for their enantioselective synthesis and separation are of great interest.

Enantioselective synthesis can be achieved using biocatalytic methods. For example, certain fungi, such as Nigrospora sphaerica, Papulaspora immera Hotson, and Mucor rouxii, have been shown to perform asymmetric sulfoxidation of albendazole, producing an excess of one enantiomer. scienceopen.comresearchgate.net Specifically, M. rouxii can be used to obtain the (+)-ABZSOX enantiomer with a high enantiomeric excess. scienceopen.comresearchgate.net

For the separation of racemic mixtures, chiral chromatography is a powerful technique. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as a Chiralpak AD column, can effectively separate the (+) and (-) enantiomers for analytical quantification. nih.gov For larger-scale preparative separations, techniques like simulated moving bed chromatography with variable zones (VARICOL) have been employed, achieving high recovery and enantiomeric purity. nih.gov Vibrational circular dichroism, aided by theoretical calculations, has been used to determine the absolute configuration of the separated enantiomers. nih.gov

Albendazole sulfoxide can serve as a precursor for the synthesis of other metabolites and analogs. The most common derivatization is its further oxidation to the inactive metabolite, albendazole sulfone. e-journals.innih.gov This reaction is often achieved using stronger oxidizing agents or more forcing reaction conditions than those used to create the sulfoxide from albendazole. e-journals.inijisrt.com For instance, reacting albendazole sulfone with concentrated sulfuric acid at reflux temperatures can produce the corresponding amine derivative, 5-(propylsulfonyl)-1H-benzimidazol-2-amine. ijisrt.com These derivatives are essential as reference standards in metabolic studies and for impurity profiling in pharmaceutical analysis. e-journals.in

Advanced Analytical Techniques for Quantification in Complex Matrices

Accurate quantification of albendazole oxide in complex biological matrices like plasma, milk, and tissue is crucial for pharmacokinetic and residue analysis studies.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound. nih.govdeepdyve.com The method typically involves a reversed-phase separation on a C18 column. nih.gov

UV Detection: UV detection is a common and robust method for HPLC analysis of this compound. ekb.egnih.gov Detection is typically performed at a wavelength around 290-295 nm. deepdyve.comtandfonline.com This method has been successfully applied to quantify this compound and its related metabolites in plasma from various species, including sheep and dogs. nih.gov Sample preparation often involves solid-phase extraction or liquid-liquid extraction to remove interfering substances from the plasma matrix. nih.govnih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. tandfonline.comnih.govnih.gov Albendazole and its metabolites exhibit natural fluorescence, allowing for their detection at low concentrations. tandfonline.comnih.gov Typical excitation and emission wavelengths are around 290 nm and 320-330 nm, respectively. tandfonline.comnih.govnih.gov This method has been used for the simultaneous determination of this compound and other metabolites in sheep plasma and poultry muscle. nih.govnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers the highest level of sensitivity and specificity. sciex.comresearchgate.netresearchgate.net This technique is particularly valuable for residue analysis in food products like milk, where very low detection limits are required. sciex.comresearchgate.netresearchgate.net LC-MS/MS methods, often using multiple reaction monitoring (MRM) mode, provide unambiguous identification and quantification of this compound even in complex matrices. sciex.comresearchgate.net

The following tables summarize typical parameters used in various HPLC methods for the quantification of this compound.

Table 1: HPLC Methods with UV Detection for this compound Analysis

Matrix Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Limit of Quantitation (LOQ) Reference
Sheep Plasma Reversed Phase C-18 Ternary mixture (optimized) - - 7.1 ng/mL nih.gov
Plasma Reversed Phase C18 (250x4.6 mm, 5µm) Acetonitrile (B52724) / 0.025M Ammonium (B1175870) Phosphate (B84403) Buffer (pH 5) 1.2 295 0.01 µg/mL researchgate.net
Rat Plasma Phenomenex C18 Luna (250 mm × 4.6 mm, 5µm) Acetonitrile: Methanol: 20mM Phosphate Buffer (20:25:55, pH 6.9) - 290 0.05 µg/mL ekb.eg
Human Plasma Agilent Zorbax RX-C8 (4.6 mm×250 mm, 5 μm) Acetonitrile / 0.1 M NaAc Buffer (pH 5.0) 1.0 291 10 µg/L

Table 2: HPLC Methods with Fluorescence Detection for this compound Analysis

Matrix Column Mobile Phase Excitation λ (nm) Emission λ (nm) Limit of Quantitation (LOQ) Reference
Sheep Plasma C18 Reversed-Phase Optimized with ion-pairing agents 290 320 39 ng/mL nih.gov
Pig & Poultry Muscle - - 303.1 330.4 - nih.gov
Mouse Plasma Reversed-Phase Acetonitrile-Methanol-Buffer 290 330 - tandfonline.com

Table 3: LC-MS/MS Methods for this compound Analysis

Matrix Column Mobile Phase Ionization Mode Key Transition (m/z) Limit of Detection (LOD) Reference
Milk - - ESI+ - - sciex.com
Cow's Milk Reversed-Phase C18 Water (0.1% formic acid) and Acetonitrile ESI+ (MRM) - 1 µg/L (estimated) researchgate.net
Milk - - ESI+ (MRM) - - researchgate.net
Mouse Milk & Plasma - Acetonitrile and Water - - 0.038-0.06 µg/mL nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Simultaneous Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and specific quantification of this compound, often simultaneously with its parent compound, albendazole, and other metabolites like albendazole sulfone. This methodology is particularly favored for bioanalytical applications due to its high sensitivity and selectivity, which allow for the use of small sample volumes, such as 100 µL of human plasma. nih.govsemanticscholar.org

LC-MS/MS methods typically employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample preparation to isolate the analytes from complex biological matrices. nih.govcore.ac.uk Chromatographic separation is commonly achieved on a C18 reverse-phase column. nih.govsemanticscholar.orgmdpi.com The mobile phase often consists of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer, such as ammonium acetate (B1210297) or formic acid, run under isocratic or gradient elution. nih.govsemanticscholar.orgmdpi.com

Detection is performed using a triple quadrupole mass spectrometer, usually in the positive electrospray ionization (ESI) mode. nih.govmdpi.com The system operates in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. For this compound, the protonated precursor ion [M+H]⁺ is typically observed at an m/z of 282.1. nih.govmdpi.com The use of deuterated internal standards, such as albendazole sulfoxide-d5, is a common practice to ensure high accuracy and precision. nih.gov

These methods have demonstrated linearity over wide concentration ranges, for instance, from 3.00 to 600 ng/mL for this compound in human plasma. nih.govxjtu.edu.cn The high sensitivity of LC-MS/MS allows for low limits of quantification, making it suitable for clinical pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Methodologies for this compound Determination
MatrixExtraction MethodChromatographic ColumnMobile PhaseLinear Range (ng/mL)Reference
Human PlasmaSolid-Phase Extraction (SPE)Hypurity C18 (50 mm × 4.6 mm, 5 μm)Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v)3.00–600 nih.govxjtu.edu.cn
Human PlasmaLiquid-Liquid Extraction (LLE)Not SpecifiedNot Specified4.0–2000 core.ac.uk
Human PlasmaSolid-Phase Extraction (SPE)Acquity® BEH C18 UPLC (100 × 2.1 mm, 1.7 µm)Gradient: 0.05% Formic Acid in Water and 0.05% Formic Acid in Methanol0.5-1000 mdpi.comresearchgate.net
Human PlasmaOstro™ plate (pass-through sample preparation)Not SpecifiedGradient Elution5-3500 nih.gov

Capillary Electrophoresis and Other Chromatographic Methods

Beyond LC-MS/MS, other chromatographic and electrophoretic techniques have been successfully applied to the analysis of this compound.

Capillary Electrophoresis (CE) has proven particularly useful for the enantioselective determination of this compound, which exists as two enantiomers due to its chiral sulfur center. nih.gov These methods can separate and quantify the individual (+)- and (-)-enantiomers in biological fluids like cerebrospinal fluid (CSF) and plasma. nih.govnih.gov The separation is typically achieved using a fused-silica capillary and a running buffer containing a chiral selector, most commonly a sulfated β-cyclodextrin. nih.govnih.gov Detection is often performed using UV absorbance at wavelengths around 220 nm. nih.gov CE methods have been developed and validated with linear ranges suitable for clinical analysis, such as 100 to 2,500 ng/mL for each enantiomer in CSF. nih.gov Coupling CE with hollow fiber liquid-phase microextraction offers an environmentally friendly approach for sample preparation in biotransformation studies. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is another widely used technique for quantifying this compound. ekb.egnih.gov These methods provide a robust and cost-effective alternative to LC-MS/MS for routine analysis. Separation is typically achieved on C18 columns with a mobile phase consisting of acetonitrile and/or methanol and a phosphate or acetate buffer. ekb.egnih.gov A key advantage of HPLC-PDA is the ability to simultaneously determine albendazole and its primary metabolites, albendazole sulfoxide and albendazole sulfone. ekb.egnih.gov Detection is commonly set at a wavelength of around 290-292 nm. ekb.egnih.gov

Table 2: Examples of CE and HPLC Methods for this compound
TechniqueApplicationChiral Selector/ColumnBuffer/Mobile PhaseDetectionReference
Capillary Electrophoresis (CE)Enantioselective analysis in CSF3.0% w/w sulfated β-cyclodextrin20 mmol/L Tris, pH 7.0UV (Not specified) nih.gov
Capillary Electrophoresis (CE)Enantioselective analysis after biotransformation3.0% w/v sulfated-β-CD0.05 mol/L tris(hydroxymethyl)aminomethane, pH 9.3UV at 220 nm nih.gov
HPLC-PDASimultaneous determination in cattle plasmaXBridge® C18 (4.6 mm × 250 mm, 5 µm)Gradient: Acetonitrile: 0.025 M Ammonium Acetate buffer, pH 6.6PDA at 292 nm nih.gov
HPLC-UVSimultaneous determination in rat plasmaPhenomenex C18 Luna (250mm × 4.6mm, 5µm)Acetonitrile: Methanol: 20mM Phosphate buffer (20:25:55), pH 6.9UV at 290 nm ekb.eg

Spectrophotometric and Electrochemical Methods for Assay and Impurity Profiling

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of albendazole and can be adapted for its metabolites, providing simple and rapid assays.

Spectrophotometric methods are often based on redox and complex formation reactions. niscpr.res.in For instance, albendazole can be oxidized by an excess of an oxidizing agent like N-chlorosuccinimide. The unreacted oxidant can then be determined by reacting it with iron (II) and thiocyanate (B1210189) to form a colored complex, with the absorbance measured at a specific wavelength (e.g., 480 nm). niscpr.res.in The concentration of albendazole is inversely proportional to the absorbance of the colored complex. niscpr.res.in Another approach involves oxidation with potassium permanganate (B83412) in an acidic medium, where the unreacted permanganate is measured at 545 nm. brieflands.com While often developed for the parent drug, the principles of these oxidation-based assays are relevant to its oxidized metabolite, this compound.

Electrochemical methods have been used to study the oxidation mechanism of albendazole and to quantify it. The electrochemical oxidation of albendazole on a glassy carbon electrode (GCE) yields albendazole sulfoxide and subsequently albendazole sulfone. nih.gov This process can be monitored using techniques like cyclic voltammetry and differential pulse voltammetry. mdpi.com The oxidation peak current can be correlated to the analyte concentration. nih.gov For example, using a GCE modified with platinum-palladium nanocomposites, a linear relationship between the oxidation peak current and albendazole concentration has been established, allowing for its determination in pharmaceutical samples. mdpi.com These electrochemical studies provide direct insight into the formation of this compound and offer a basis for developing sensors for its detection. nih.gov

Table 3: Characteristics of Spectrophotometric and Electrochemical Methods
Method TypePrincipleReagents/SystemDetection Wavelength/PotentialApplicationReference
SpectrophotometryOxidation-complexationN-chlorosuccinimide, Iron (II), Thiocyanate480 nmAssay of Albendazole niscpr.res.in
SpectrophotometryOxidationPotassium permanganate (KMnO4)545 nmAssay of Albendazole brieflands.com
ElectrochemistryElectrochemical oxidationGlassy Carbon Electrode (GCE)Oxidation peak at ~1.2 V vs Ag/AgClElucidation of oxidation mechanism
ElectrochemistryVoltammetric determinationGlassy Carbon Electrode (GCE)Anodic peak at 0.844 V vs SCEQuantification of Albendazole nih.gov

Method Validation for Bioanalytical and Pharmaceutical Applications

The validation of analytical methods is a critical requirement to ensure their reliability, accuracy, and precision for their intended purpose, following guidelines from bodies like the International Council on Harmonisation (ICH). researchgate.netajpaonline.com

For pharmaceutical applications , such as the quality control of dosage forms, validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.net Spectrophotometric and HPLC methods developed for albendazole and its metabolites are routinely validated against these criteria. researchgate.netmdpi.com For example, a spectrophotometric method for albendazole showed a linear response in the 4-10 ppm range, with an accuracy (percentage recovery) of 99.29% and a precision (relative standard deviation) of less than 1%. researchgate.net The LOD and LOQ were reported as 1.051 ppm and 3.185 ppm, respectively. researchgate.net

For bioanalytical applications , which involve measuring drug concentrations in biological matrices like plasma, method validation includes the parameters mentioned above but also requires assessment of matrix effect, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term). xjtu.edu.cnmdpi.com LC-MS/MS methods for this compound are rigorously validated for these parameters. nih.govxjtu.edu.cn For instance, a validated LC-MS/MS method demonstrated analyte recoveries ranging from 86.03% to 89.66% and showed that the matrix effect, expressed as an internal standard-normalized factor, was negligible (ranging from 0.985 to 1.042). nih.govxjtu.edu.cn Within-run and between-run precision for quality control samples are typically required to be within ±15% (or ±20% at the LLOQ). mdpi.com

Table 4: Key Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionCommon Acceptance Criteria (ICH/Bioanalytical Guidelines)
Linearity Ability to elicit results directly proportional to the analyte concentration.Correlation coefficient (r or r²) ≥ 0.99
Accuracy Closeness of test results to the true value.Pharmaceutical: 98-102% recovery. Bioanalytical: Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision Agreement among a series of measurements.RSD ≤ 2% for drug substance assay. Bioanalytical: RSD ≤ 15% (≤ 20% at LLOQ).
LOD/LOQ Lowest amount detectable/quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.
Recovery Extraction efficiency of an analytical process.Should be consistent, precise, and reproducible.
Matrix Effect Suppression or enhancement of ionization by co-eluting matrix components.Assessed to ensure it does not compromise precision and accuracy.

Toxicological Considerations and Safety Research of Albendazole Oxide

Organ-Specific Toxicity and Systemic Effects (Research Aspects)

Neurological Manifestations (as related to active metabolite reaching CNS)

Albendazole (B1665689) and its primary active metabolite, albendazole sulfoxide (B87167) (albendazole oxide), are known to penetrate the central nervous system compartments more readily than some other anthelmintics iimmun.runih.gov. Studies have demonstrated that albendazole sulfoxide is present in the brain and cerebrospinal fluid (CSF) of patients undergoing treatment for neurocysticercosis nih.gov. Specifically, a high proportion of the drug reaches the CSF, with plasma to CSF ratios reported around 2:1 for albendazole sulfoxide nih.gov. High concentrations of albendazole sulfoxide have been observed in the CSF of patients treated with albendazole, indicating significant CNS drug penetration nih.gov. This ability of this compound to cross the blood-brain barrier is a key factor in understanding potential neurological effects associated with albendazole therapy, particularly in conditions like neurocysticercosis where parasites reside within the brain iimmun.ruwikipedia.org. While direct neurological manifestations are often linked to the inflammatory response to dying parasites, the presence of the active metabolite in the CNS is a prerequisite for any direct neurotoxic effects.

Genotoxicity and Oxidative Stress Research

Research has indicated that albendazole, and by extension its active metabolite this compound, can induce genotoxic effects and contribute to oxidative stress. These mechanisms are being investigated for their role in the drug's toxicity profile.

Induction of DNA Damage (e.g., 8OHdG adducts, DNA degradation)

Albendazole has been shown to induce significant damage to genetic material in various biological models. Studies involving the parasitic protozoan Giardia duodenalis have demonstrated that albendazole treatment leads to the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHdG) adducts and DNA degradation, which are clear indicators of nucleic acid oxidative damage nih.govresearchgate.netnih.govfrontiersin.org. This damage is further supported by observations of histone H2AX phosphorylation, a marker of DNA double-strand breaks, in albendazole-susceptible trophozoites nih.govresearchgate.netnih.govfrontiersin.org. In other contexts, albendazole treatment has been associated with an "acute genotoxic effect, characterized by major lymphocyte nuclear DNA lesions" usamvcluj.ro. The formation of 8-hydroxyguanine (B145757) (8-OHG) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a well-recognized consequence of oxidative DNA damage, where ROS can cause chemical modifications to guanine (B1146940) that compromise DNA replication fidelity and can be mutagenic pjoes.com.

Table 1: 8-OHdG Serum Concentration in Exposed vs. Control Groups

Group8-OHdG Concentration (ng/ml)Standard Deviation
Control Group164.05±15.91
Study Group (Exposed)180.02±14.56
Exposed Smokers179.43±13.50
Exposed Non-smokers180.58±15.77

Data adapted from pjoes.com.

Research also suggests that albendazole can disrupt chromosomes, leading to the formation of micronuclei and cell death, thus exhibiting genotoxic effects researchgate.net. The DNA damage induced by albendazole has been linked to an oxidative environment, potentially mediated by the generation of reactive oxygen species researchgate.net.

Role of Reactive Oxygen Species (ROS) in Toxicity Mechanisms

Reactive oxygen species (ROS) play a significant role in the toxicity mechanisms associated with albendazole and its active metabolite. Studies have shown that albendazole exposure induces intracellular ROS formation in susceptible cells and parasites nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov. In Giardia duodenalis, albendazole treatment led to increased ROS signals, particularly within the nuclei, suggesting that ROS contribute to the drug's cytotoxic effects by damaging cellular components, including genetic material nih.govfrontiersin.orgresearchgate.net. The generation of ROS by albendazole can lead to oxidative stress, which in turn can cause damage to biomolecules such as proteins, lipids, and DNA nih.govresearchgate.net. This oxidative stress mechanism is considered a key factor in the parasiticidal action of albendazole in some contexts researchgate.netfrontiersin.org. Furthermore, elevated ROS levels have been observed in cancer cell lines treated with albendazole, indicating a potential role for ROS in its antiproliferative effects nih.gov. The accumulation of ROS induced by albendazole has been associated with a decrease in parasite growth, which can be mitigated by antioxidants, further supporting the role of ROS in its toxicity nih.govresearchgate.net.

Emerging Research and Future Directions

Development of Novel Formulations for Enhanced Efficacy and Bioavailability

To overcome the limitations of poor solubility, researchers are exploring innovative drug delivery systems for albendazole (B1665689), with the ultimate goal of improving the systemic exposure and therapeutic effectiveness of albendazole oxide.

Reducing particle size to the micro or nano range is a key strategy to increase the surface area of a drug, leading to enhanced dissolution and absorption. jddtonline.info

Nanocrystals: Formulating albendazole as nanocrystals has shown significant promise. A novel nanocrystalline (NC) formulation, created by co-spray-drying albendazole with Poloxamer 188, demonstrated a 4.2-fold higher area under the curve (AUC) for albendazole sulfoxide (B87167) in beagle dogs compared to a commercial preparation. nih.gov This enhancement is attributed to the reduced crystallite size and prolonged drug supersaturation, which improves dissolution. nih.govacs.org In a therapeutic efficacy study in rats with hepatic alveolar echinococcosis, this nanocrystal formulation showed a cyst inhibition effect 3.7 times greater than the commercial product. nih.gov Another study on self-dispersible nanocrystals (SDNCS) reported a particle size of approximately 416 nm and a dissolution of 74.4% of the drug within one hour, compared to just 3.7% for pure albendazole. oup.com

Liposomes: The incorporation of albendazole into liposomes has been investigated to improve its delivery. nih.govbanglajol.info These lipid-based vesicles can encapsulate poorly soluble drugs, potentially enhancing their absorption and altering their distribution in the body.

Chitosan (B1678972) Microspheres: Chitosan, a natural biopolymer, has been used to prepare microspheres for albendazole delivery. banglajol.info Hybrid mesoporous silica (B1680970) nanospheres coated with chitosan have also been developed as a pH-responsive drug carrier for albendazole, showing potential for targeted release. nih.gov

Graphene Oxide Composites: While not yet extensively studied for this compound specifically, chitosan-graphene oxide (CS-GO) nanocomposites are emerging as versatile platforms for drug delivery. nih.govresearchgate.net These composites leverage the excellent biological properties of chitosan and the unique physicochemical characteristics of graphene oxide, offering potential for developing advanced, targeted delivery systems. nih.govnih.gov

Formulation TypeKey FindingsReference(s)
Nanocrystals 4.2-fold higher AUC of albendazole sulfoxide; 3.7-fold greater cyst inhibition. nih.govacs.org
Nanocrystals 74.4% drug dissolution in 1 hour (vs. 3.7% for pure drug). oup.com
Chitosan Systems Development of pH-responsive silica-chitosan nanospheres for drug release. nih.gov
Polymeric Nanoparticles Encapsulation in polyurethane structures enhanced antitumor activity on breast cancer cell lines. nih.gov

Beyond particle size reduction, various other techniques are being employed to enhance the solubility and dissolution rate of albendazole.

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level. Solid dispersions of albendazole using carriers like Soluplus® have shown improved dissolution rates compared to the crystalline drug. banglajol.info Another study found that using HPMC K 100 LV as a carrier in a solid dispersion prepared by the solvent evaporation method resulted in a drug release of 78.86% in 60 minutes. jddtonline.info

Co-Spray Drying: Co-spray drying albendazole with hydrophilic excipients is a simple and scalable technique to improve its dissolution. Studies have shown that this method can increase the solubility by 1.8-2.6 fold and the dissolution rate by 3-25 fold. mui.ac.ir Using the non-ionic surfactant Cremophor A25 as an excipient was particularly effective. nih.gov

Salt Formation: Synthesizing salts of albendazole is another approach to enhance solubility. Research on salts formed with fumaric acid, D-tartaric acid, and hydrochloric acid (HCl) showed that all three significantly improved solubility and dissolution rates, with the HCl salt performing optimally. nih.gov In vivo pharmacokinetic analysis demonstrated that the salt form led to a substantial increase in AUC and Cmax compared to the parent albendazole. nih.gov

Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids. A chewable tablet formulation containing albendazole SMEDDS showed 100% drug release within 30 minutes in vitro. nih.govresearchgate.net In vivo studies in rats showed that the systemic bioavailability from the SMEDDS tablets was 1.3 times higher than that from commercial tablets. researchgate.net

StrategyKey FindingsReference(s)
Solid Dispersions Using HPMC K 100 LV resulted in 78.86% drug release in 60 minutes. jddtonline.info
Co-Spray Drying Increased solubility by up to 2.6-fold and dissolution rate by up to 25-fold. mui.ac.ir
Salt Formation Albendazole-HCl salt significantly improved solubility, dissolution, AUC, and Cmax. nih.gov
SMEDDS 1.3 times higher systemic bioavailability compared to commercial tablets. nih.govresearchgate.net

Developing formulations that can deliver the drug to a specific site of action can maximize therapeutic efficacy and reduce systemic side effects.

Hepatic Targeting: For diseases like liver echinococcosis, targeting the drug to the liver is highly desirable. Novel albendazole-glucan particles (ABZ-GPs) have been developed for this purpose. amegroups.org Glucan particles can be used as macrophage-targeting vectors. Studies showed that ABZ-GPs significantly enhanced liver targeting compared to an albendazole suspension. amegroups.org

Colon Targeting: For intestinal parasites residing in the colon, a targeted delivery system can avoid premature drug release in the upper gastrointestinal tract. Matrix tablets using guar (B607891) gum as a carrier have been developed to deliver an albendazole-β-cyclodextrin complex specifically to the colon. bohrium.com Guar gum is degraded by colonic bacteria, triggering drug release at the target site. bohrium.com

Rational Drug Design and Analog Synthesis

Parallel to formulation development, medicinal chemistry efforts are underway to design new molecules based on the benzimidazole (B57391) scaffold of albendazole, aiming for superior activity and better biopharmaceutical profiles.

The synthesis of new analogs and derivatives is a cornerstone of drug discovery. Several studies have reported new compounds with potent anthelmintic activity, often exceeding that of albendazole.

Triazole Derivatives: A series of 1,2,4-triazole (B32235) derivatives were synthesized and tested for anthelmintic activity. Two compounds, 12 and 14 , demonstrated significantly higher activity than albendazole against Rhabditis sp. nematodes, with compound 12 being approximately eight times more active. mdpi.com

Benzimidazole Hybrids: Researchers have synthesized hybrid molecules by combining the benzimidazole core with other pharmacophores. A series of 2-phenyl benzimidazole-1-acetamide derivatives showed excellent potency in paralyzing and causing the death of earthworms, with some compounds outperforming albendazole. researchgate.net Similarly, triazinobenzimidazoles substituted with a thiophen-2-yl moiety exhibited significantly higher larvicidal effects against Trichinella spiralis than albendazole. colab.ws

Benzoxazole Derivatives: A lead compound, N-methylbenzo[d]oxazol-2-amine, was identified with potency comparable to albendazole against several helminth species but with about 10 times lower cytotoxicity towards a normal human cell line. colab.ws

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on benzimidazole derivatives provide insights into which chemical modifications are likely to enhance therapeutic effects. nih.govresearchgate.net

For the benzimidazole scaffold, which is the core of albendazole and its oxide, substitutions at the C2, N1, C5, and C6 positions have been shown to significantly influence biological activity. nih.govmdpi.com

C2 Position: The substituent at the C2 position is critical for anthelmintic activity. The methyl carbamate (B1207046) group present in albendazole is a key feature for its interaction with parasite tubulin.

C5(6) Position: Modifications at the C5 or C6 position of the benzimidazole ring can modulate the compound's lipophilicity and electronic properties, thereby affecting its absorption, metabolism, and target interaction. The propylthio group at the C6 position of albendazole is an example of such a modification. colab.ws

These SAR studies guide medicinal chemists in designing new derivatives with optimized potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of anthelmintic agents. researchgate.net

Advanced Pharmacokinetic and Pharmacodynamic Modeling

The therapeutic efficacy of albendazole is largely attributed to its primary active metabolite, this compound (also known as albendazole sulfoxide). However, the clinical outcomes of albendazole treatment are often hampered by significant variability in the plasma concentrations of this metabolite among individuals. nih.govmedrxiv.orgresearchgate.net Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling has become an essential tool for understanding and navigating this variability to enhance treatment efficacy.

Population Pharmacokinetic Studies to Address Inter-Individual Variability

Population pharmacokinetic (PopPK) studies have been instrumental in quantifying the substantial inter-individual variation that characterizes this compound's behavior in the body and identifying the factors that contribute to it. nih.govplos.org This variability is a significant concern as low drug exposure can lead to treatment failure. nih.gov

A primary factor contributing to this variability is the drug's low and erratic bioavailability. medrxiv.orgnih.gov Studies have shown that co-administration with a fatty meal can significantly increase the systemic availability and peak plasma concentration of this compound. nih.govmedrxiv.org One analysis found that a fatty meal increased bioavailability by an average of 38% and nearly doubled the peak plasma concentration. medrxiv.org

Other significant factors identified through modeling include:

Age: Age has been associated with variations in the clearance rate and systemic availability of this compound, even after adjusting for differences in body weight. nih.gov

Body Weight: This is a common covariate included in PopPK models to help explain differences in drug distribution and clearance. nih.govbohrium.com

Parasitic Infection: The type of infection can alter pharmacokinetic parameters. For instance, patients with echinococcosis or neurocysticercosis have shown different pharmacokinetic profiles compared to uninfected individuals. nih.govmedrxiv.org

A prospective study in patients with neurocysticercosis utilized non-linear mixed-effect modeling (NONMEM) to develop a PopPK model. nih.gov The analysis identified two distinct subpopulations based on bioavailability: one group, comprising 27% of the patients, had a relative bioavailability of only 28% compared to the rest of the study population. nih.gov The model determined a significant interindividual variability of 32% in the clearance of this compound, highlighting the challenge of achieving consistent therapeutic concentrations. nih.gov

Table 1: Factors Influencing this compound Pharmacokinetic Variability

FactorObserved EffectSource(s)
Fatty Meal Increased bioavailability and peak plasma concentration. nih.govmedrxiv.org
Age Associated with variation in systemic availability, peak concentration, and clearance rate. nih.gov
Body Weight Influences clearance and volume of distribution. nih.govbohrium.com
Infection Type Echinococcosis and neurocysticercosis associated with altered PK parameters. nih.govmedrxiv.org
Bioavailability A major source of variability, with subpopulations showing significantly lower absorption. nih.gov

PK/PD Modeling to Optimize Dosing Regimens

Pharmacokinetic/pharmacodynamic (PK/PD) modeling links drug exposure (PK) to its therapeutic effect (PD), providing a scientific basis for optimizing dosing strategies. For this compound, a clear relationship has been established between higher plasma concentrations and increased antiparasitic efficacy. ird.fr

PK/PD analyses have been applied to specific parasitic infections to refine treatment protocols. In a study on hookworm-infected patients, this compound exposure was positively correlated with the egg reduction rate (ERR), a key marker of efficacy. bohrium.com Using the developed PK model, researchers performed simulations which indicated that for hookworm-infected adults, doses higher than the standard might increase efficacy. bohrium.com Conversely, the model suggested that the standard dose is likely sufficient for younger age groups. bohrium.com Interestingly, for Trichuris trichiura infections, no such exposure-effect relationship was observed, underscoring the need for different treatment strategies for this parasite. bohrium.com

Mathematical modeling frameworks that integrate data from multiple studies can infer key pharmacokinetic parameters and relate them to patient characteristics. plos.org By simulating drug concentrations over time, these models can predict the peak concentration (Cmax) and total drug exposure (Area Under the Curve, AUC) for different dosing scenarios. medrxiv.orgplos.org This approach is crucial for moving beyond a "one-size-fits-all" dosing strategy and toward individualized regimens that account for factors known to influence drug exposure, ultimately aiming to improve cure rates. ird.fr

Immunomodulatory and Host-Parasite Interaction Studies

Beyond its direct anthelmintic action, albendazole and its active metabolite, this compound, exert notable effects on the host's immune system. Research is increasingly focused on these immunomodulatory properties and the complex three-way interaction between the drug, the parasite, and the host's physiological and immune responses.

Effects on Host Immune Responses during Antiparasitic Treatment

Albendazole treatment can significantly alter host immune responses, often by counteracting the immunosuppressive strategies employed by parasites. In human alveolar echinococcosis, treatment with albendazole leads to a shift in the cellular composition of the inflammatory infiltrate surrounding the parasite lesion. nih.gov Initially, there is an increase in non-specific immune cells like macrophages and granulocytes. nih.gov With long-term treatment, this shifts towards a more specific immune response characterized by an increase in T cells, B cells, and plasma cells. nih.gov This suggests that by damaging the parasite, albendazole treatment may lead to greater exposure of parasite antigens, thereby activating a more robust host immune defense. nih.gov

Studies have also documented specific changes in cytokine and eosinophil levels following albendazole administration.

In patients co-infected with tuberculosis and helminths, albendazole treatment led to a significant decline in eosinophil counts and levels of Interleukin-10 (IL-10), an anti-inflammatory cytokine often associated with chronic parasitic infections. nih.gov

A study in healthy adults found that albendazole administration significantly reduced serum levels of pro-inflammatory cytokines Interferon-gamma (IFN-γ) and Interleukin-8 (IL-8). saudijournals.com

In an experimental mouse model of Echinococcus multilocularis infection, albendazole treatment resulted in significantly higher plasma levels of Interleukin-23 (IL-23), a cytokine involved in promoting inflammatory responses. researchgate.net

Table 2: Documented Immunomodulatory Effects of Albendazole Treatment

Immune ComponentChange ObservedInfection ContextSource(s)
Cellular Infiltrate Shift from non-specific (macrophages) to specific (T-cells, B-cells) responseAlveolar Echinococcosis nih.gov
Eosinophils Significant decline in countsHelminth/Tuberculosis Co-infection nih.gov
Interleukin-10 (IL-10) Significant decline in levelsHelminth/Tuberculosis Co-infection nih.gov
Interferon-gamma (IFN-γ) Significant reduction in serum levelsHealthy Adults saudijournals.com
Interleukin-8 (IL-8) Significant reduction in serum levelsHealthy Adults saudijournals.com
Interleukin-23 (IL-23) Significant increase in plasma levelsEchinococcus multilocularis (mice) researchgate.net

Understanding the Interplay between Drug, Parasite, and Host Physiology

The ultimate success of anthelmintic therapy depends on a complex interplay where the host's physiology dictates the drug's availability to the parasite, and the drug's action on the parasite, in turn, influences the host's response.

Host physiological factors significantly impact the concentration of this compound available to act on the parasite. nih.gov For benzimidazoles like albendazole, absorption from the gut is a critical step that can be influenced by factors such as the pH of the stomach. nih.gov Once absorbed, the drug is transported to the liver, where it is rapidly metabolized into this compound. nih.gov The rate of this metabolism can vary between species and individuals, affecting the duration and intensity of drug exposure for the parasite. nih.gov

The primary mechanism of action of this compound involves binding to the parasite's β-tubulin, which inhibits the formation of microtubules. ijraset.comnih.gov This disruption is critical as it impairs essential functions like glucose uptake, leading to energy depletion and eventual death of the parasite. ijraset.comscispace.com

This direct damage to the parasite has secondary effects on the host. By reducing the parasite's metabolic activity and compromising its structural integrity (e.g., the laminated layer in Echinococcus), albendazole treatment can lead to the release of more parasite antigens. nih.gov This increased antigen exposure can overcome the parasite's natural immunosuppressive mechanisms, allowing the host's immune system to mount a more effective attack. nih.gov Therefore, the drug, host, and parasite are locked in a dynamic relationship: host physiology controls drug exposure, the drug damages the parasite, and the damaged parasite becomes more visible to the host's immune system, which is also being modulated by the drug itself.

Environmental Impact and Ecopharmacology Research

The widespread use of albendazole in human and veterinary medicine has led to concerns about its environmental fate and ecological impact. As an active pharmaceutical ingredient, albendazole and its metabolites, including this compound, can enter terrestrial and aquatic ecosystems, posing potential risks. researchgate.net

Albendazole and its metabolites are primarily excreted from treated hosts via urine and feces. researchgate.netaloki.hu This introduces the compounds into the environment through sewage treatment plants or directly onto pastures from grazing animals. researchgate.net Studies have shown that albendazole sulfoxide is the main metabolite excreted in the urine of sheep. aloki.hu

The presence of these compounds in the environment can have tangible ecological consequences.

Soil Ecosystems: A study investigating the impact of urine from albendazole-treated sheep on grasslands found that it significantly increased soil nitrification activity. This alteration of the soil nitrogen cycle resulted in substantially higher emissions of nitrous oxide (N2O), a potent greenhouse gas, compared to urine from untreated sheep. aloki.hu

Aquatic Ecosystems: this compound is classified as very toxic to aquatic life, with potentially long-lasting effects. nih.gov The presence of benzimidazole residues in water bodies can negatively affect water quality and harm aquatic organisms. researchgate.net

Promotion of Drug Resistance: The environmental circulation of anthelmintics is a potential driver of drug resistance in parasites. One study simulated this process by fertilizing fields with dung from albendazole-treated sheep. nih.gov Nematodes (Haemonchus contortus) that subsequently infected sheep feeding on this fodder showed significantly increased expression of genes related to drug metabolism (cytochromes P450 and UDP-glycosyl transferases). nih.gov These parasites also demonstrated an enhanced ability to metabolically deactivate albendazole and this compound, suggesting that low-level environmental exposure can prime parasites for resistance. nih.gov

Ecopharmacology research highlights the need to consider the full life cycle of drugs like albendazole, from therapeutic use to environmental excretion and subsequent ecological effects.

Persistence and Transformation in Environmental Matrices

The environmental fate of albendazole and its primary active metabolite, this compound (also known as albendazole sulfoxide), is a subject of growing research interest. Due to their widespread use in veterinary medicine, these compounds are frequently introduced into the environment through the excreta of treated livestock. aloki.hunih.gov Understanding their persistence and transformation in various environmental compartments, such as soil and water, is crucial for assessing their long-term ecological impact.

The degradation time (DT50), which is the time required for 50% of a compound to degrade, varies significantly depending on the environmental matrix and conditions. For instance, the DT50 for total albendazole residues (the sum of ABZ, ABZSO, and ABZSO2) in sheep fecal material has been reported to be around 13 days. nih.gov In soil, the degradation can be much slower, with DT90 values (the time for 90% degradation) for total residues ranging from 41.5 to over 365 days. nih.gov The initial degradation of the parent albendazole in soil is comparatively rapid, with a reported DT50 of approximately two days, a process significantly driven by microbial activity. researchgate.net

The mobility of these compounds in soil is also a critical factor. Albendazole itself demonstrates medium to strong sorption to soil and sediment particles, limiting its movement. researchgate.net However, its more polar transformation products, this compound and albendazole sulfone, have a higher potential to leach through the soil profile and contaminate groundwater resources. nih.govresearchgate.net Indeed, albendazole and its transformation products are among the most frequently detected anthelmintics in groundwater and surface water systems in some regions. nih.gov

Recent research has also focused on identifying specific microorganisms capable of degrading these compounds. Strains of Acinetobacter have been isolated from soil and shown to actively degrade albendazole. nih.govresearchgate.net Interestingly, in these bacterial cultures, this compound and albendazole sulfone were identified only as minor byproducts, suggesting the existence of alternative biotic degradation pathways beyond simple oxidation. nih.govresearchgate.net

Table 1: Persistence of Albendazole and its Metabolites in Environmental Matrices
Compound/ResidueMatrixPersistence MetricReported ValueReference
Total Albendazole Residues (ABZ + ABZSO + ABZSO2)Sheep Fecal MaterialDT5013 days nih.gov
Total Albendazole Residues (ABZ + ABZSO + ABZSO2)SoilDT9041.5 to >365 days nih.gov
Albendazole (ABZ)SoilDT50~2 days researchgate.net

Ecotoxicological Implications of this compound and its Metabolites

The presence of this compound and its related compounds in the environment carries significant ecotoxicological implications for non-target organisms and ecosystem functions. researchgate.net this compound retains the anthelmintic activity of its parent compound, meaning its presence in soil and water continues to exert biological effects. nih.govresearchgate.net

Research has demonstrated the toxicity of albendazole residues to important soil organisms. For example, studies on the earthworm Eisenia fetida have shown that albendazole can impair reproduction, with significant decreases in cocoon production and juvenile weight observed at soil concentrations as low as 3 mg·kg⁻¹. researchgate.net Such effects on soil invertebrates, which are vital for soil health and nutrient cycling, highlight the potential for broader ecosystem disruption.

Conversely, in some aquatic species, the metabolic transformation of albendazole to this compound may serve as a detoxification pathway. In zebrafish embryos, this compound was found to be less toxic than the parent compound, suggesting that the metabolic capacity of an organism plays a crucial role in determining susceptibility. researchgate.net

A significant area of emerging research is the potential for environmental residues of these compounds to promote anthelmintic resistance in parasites. nih.gov Studies have shown that the environmental circulation of albendazole—from animal excreta to soil, uptake by fodder plants, and subsequent ingestion by grazing animals—can expose parasitic nematodes like Haemonchus contortus to sublethal concentrations of the drug. nih.govresearchgate.net This exposure has been linked to increased expression of resistance-related genes in the nematodes, enhancing their ability to metabolize and deactivate albendazole and this compound. nih.govresearchgate.net This finding suggests that environmental contamination may contribute to the growing problem of drug resistance in livestock parasites.

Furthermore, the excretion of albendazole and its metabolites can impact biogeochemical cycles. Urine from sheep treated with albendazole has been shown to increase nitrification activity in soil. aloki.hu This alteration of the nitrogen cycle can lead to significantly higher emissions of nitrous oxide (N₂O), a potent greenhouse gas, from urine patches in grazed pastures. aloki.hu

Table 2: Summary of Ecotoxicological Effects of Albendazole and its Metabolites
Affected Organism/SystemObserved EffectCompound(s) ImplicatedReference
Earthworm (Eisenia fetida)Decreased cocoon production and juvenile weight.Albendazole researchgate.net
Parasitic Nematode (Haemonchus contortus)Increased expression of drug resistance genes.Albendazole, this compound nih.govresearchgate.net
Soil Microbial CommunityIncreased nitrification activity and nitrous oxide (N₂O) emissions.Albendazole and its metabolites aloki.hu
Zebrafish (Danio rerio) EmbryosMetabolism to this compound reduced toxicity compared to the parent compound.Albendazole, this compound researchgate.net

Mentioned Compounds

Compound NameAbbreviation
AlbendazoleABZ
This compound (Albendazole sulfoxide)ABZSO
Albendazole sulfoneABZSO2
Nitrous OxideN₂O

Q & A

Q. How can experimental design optimize albendazole oxide formulation for enhanced oral bioavailability?

Methodological Answer: A Plackett-Burman design combined with response surface methodology (RSM) is effective for optimizing polymer-based microspheres. For example, three critical factors—chitosan (1.00% w/v), pectin (0.10% w/v), and carboxymethylcellulose (0.20% w/v)—were optimized to maximize encapsulation efficiency (~80%) and dissolution rates (Q30 and Q60). Statistical validation via ANOVA and Scheffé’s test ensures robustness. In vivo studies in Wistar rats demonstrated a 10-fold increase in AUC compared to pure this compound, validating the design .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for quantifying this compound (≥98% purity). Structural confirmation requires SMILES notation (e.g., CCC[S+](C1CCC2C(C1)NC([NH]2)NC(=O)OC)[O-]) and CAS registry cross-referencing (54029-12-8). Safety protocols, including glove use and proper ventilation, must align with NIOSH/OSHA guidelines to mitigate exposure risks during analysis .

Advanced Research Questions

Q. How do in vitro genotoxicity assays resolve contradictions in this compound’s potency compared to parent compounds?

Methodological Answer: Benchmark dose (BMD) analysis using PROAST software quantifies potency differences. This compound exhibits higher BMD10 values (indicating lower potency) than albendazole, flubendazole, or mebendazole in CHO-K1 micronucleus assays. Covariate BMD modeling shows non-overlapping BMDL10–BMDU10 ranges, confirming reduced genotoxicity. This discrepancy arises from structural modifications (e.g., sulfoxide group) altering tubulin-binding affinity .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data across species?

Methodological Answer: Trapezoidal rule-derived AUC0–24 and elimination rate constants (Ke) from ln(concentration)-time curves standardize cross-species comparisons. For instance, Wistar rats show Tmax at 4–6 hours post-administration, while discrepancies in Cmax require mixed-effects modeling to account for inter-individual variability. Bayesian hierarchical models further refine dose-response predictions in heterogeneous populations .

Q. How can combined therapies (e.g., nitric oxide donors) enhance this compound’s efficacy against parasitic infections?

Methodological Answer: Co-administering L-arginine (a nitric oxide donor) with this compound in murine trichinosis models amplifies oxidative stress on parasites. Measure serum NO levels via Griess assay and correlate with larval reduction rates. Dose-response curves for combined therapy show synergistic effects (e.g., 30% higher efficacy than monotherapy), validated through factorial ANOVA .

Q. What in vitro models assess this compound’s synergy with metal nanoparticles for antimicrobial applications?

Methodological Answer: Copper(II) oxide nanoparticles (CuO NPs) combined with this compound induce synergistic apoptosis in Setaria cervi filarial parasites. Use MTT assays to quantify viability reduction (e.g., 70% at 50 µg/mL CuO + 10 µM this compound). Confocal microscopy confirms mitochondrial membrane depolarization via JC-1 staining. Synergy scores (e.g., Chou-Talalay combination index <1) validate therapeutic potential .

Data Reporting and Validation

  • Key Metrics Table for In Vivo Studies :

    ParameterThis compound (Pure)Optimized Microspheres
    AUC0–24 (µg·h/mL)12.3 ± 1.5128.7 ± 15.2
    Tmax (h)2.0 ± 0.36.0 ± 0.5
    Cmax (µg/mL)1.8 ± 0.28.9 ± 1.1
    Source:
  • Genotoxicity Comparison :

    CompoundBMDL10 (µM)BMDU10 (µM)
    Albendazole0.150.23
    This compound2.103.50
    Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.